6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one
Description
6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one is an intriguing chemical compound. Known for its complex structure and diverse applications, this molecule captivates researchers across various scientific fields. The compound consists of intricate molecular scaffolding involving imidazo[1,2-b]pyridazinyl, piperidine, and pyridazinone moieties, contributing to its multifaceted properties.
Properties
IUPAC Name |
3-[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-12-13(2)25-16(20-12)4-6-18(23-25)28-11-14-7-9-24(10-8-14)19(27)15-3-5-17(26)22-21-15/h3-6,14H,7-11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWDMMQYUUQQGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=NNC(=O)C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one typically involves several steps. A common starting material is 2,3-dimethylimidazo[1,2-b]pyridazine, which undergoes a series of reactions:
Alkylation: : 2,3-dimethylimidazo[1,2-b]pyridazine is alkylated with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine.
Oxidation: : The resulting intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or a peracid to form the corresponding oxide.
Cyclization: : The oxidized product undergoes cyclization to form the dihydropyridazinone structure, usually catalyzed by a transition metal like palladium under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound can be scaled up using batch or continuous flow methods. The key is optimizing each step for higher yields and purity while minimizing environmental impact. Solvent choice, reaction time, and temperature control are critical factors in the industrial process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: : Reduction reactions can yield various derivatives with altered electronic properties.
Substitution: : Electrophilic and nucleophilic substitution reactions at the piperidine and imidazo[1,2-b]pyridazine moieties introduce different functional groups, altering the compound's properties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, peracids, or potassium permanganate.
Reduction: : Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: : Halogens, organometallic reagents, or other electrophiles/nucleophiles.
Major Products Formed
Scientific Research Applications
Chemistry
The compound is used as a building block for designing novel molecules with specific properties, aiding in material science and synthetic chemistry research.
Biology
In biological research, this compound's derivatives are often studied for their interactions with biological macromolecules, providing insights into protein-ligand binding and enzyme inhibition.
Medicine
In medicine, potential applications include the development of new therapeutic agents. Its unique structure allows for the design of molecules with specific biological targets, which can lead to the creation of drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and advanced materials, contributing to technological advancements in various fields.
Mechanism of Action
The mechanism of action of 6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzyme activity, binding to active sites and altering enzyme function. The molecular pathways involved can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
6-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-piperidinecarboxamide
4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-piperidinecarboxylic acid
3-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-piperidinecarboxylate
Highlighting Uniqueness
Compared to its similar compounds, 6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one stands out due to its dihydropyridazinone moiety, which imparts unique electronic and steric properties. This structure enhances its reactivity and binding affinity to specific targets, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
